molecular formula C6H8N4 B1417157 1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole CAS No. 446276-19-3

1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole

Cat. No.: B1417157
CAS No.: 446276-19-3
M. Wt: 136.15 g/mol
InChI Key: UDMCXTHYBBIVGB-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole is a chemical compound of interest in medicinal and organic chemistry research. It features a fused pyrazole core structure, a privileged scaffold known for its diverse biological activities . Pyrazole and its fused derivatives are extensively investigated for their potential as therapeutic agents due to their structural similarity to purine bases . Research on related pyrazolo[3,4-d]pyrimidine compounds, for instance, has demonstrated promising antitumor activity against human cancer cell lines such as breast adenocarcinoma (MCF-7) by acting as inhibitors of key enzymes like epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR-2) . Furthermore, various fused pyrazole systems have been reported to exhibit anti-inflammatory, antimicrobial, and antiviral properties . The specific dimethyl and dihydro substitutions on this pyrazolo[3,4-c]pyrazole core make it a valuable intermediate for further chemical exploration and derivatization. It can be utilized in the synthesis of more complex heterocyclic systems or as a building block in drug discovery programs to develop novel bioactive molecules . This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4,6-dimethyl-1H-pyrazolo[3,4-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4/c1-4-5-3-7-8-6(5)10(2)9-4/h3H,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMCXTHYBBIVGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=NN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380603
Record name 1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446276-19-3
Record name 1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Condensation and Cyclization of Precursors

Methodology:
The foundational step involves condensing ethyl acetoacetate, triethyl orthoformate, and acetic anhydride to generate an intermediate (referred to as compound A). This process involves heating under reflux conditions, followed by reduced-pressure distillation to isolate a high-purity intermediate.

Reaction Conditions:

  • Raw materials: Ethyl acetoacetate, triethyl orthoformate, acetic anhydride.
  • Temperature: 110–120°C for condensation.
  • Distillation: Under vacuum at 35–40°C to obtain compound A with >97% purity.
  • Molar ratios: Typically 6:9:8–10 for the raw materials.

Cyclization Step:
The intermediate A reacts with hydrazine derivatives (e.g., methylhydrazine) in the presence of a base (sodium hydroxide) and a solvent like toluene, at low temperatures (~8–10°C). Heating to 85–90°C facilitates cyclization, producing the fused heterocycle.

Research Findings:

  • The process yields the heterocycle with yields up to 76–98.5%, depending on the specific conditions.
  • The reaction is optimized using microwave-assisted Ullmann-type C–N coupling, significantly reducing reaction times and improving yields.

Functionalization via Halogenation and Cross-Coupling

Methodology:
Post-cyclization, selective bromination of the heterocycle is performed, typically using electrophilic brominating agents. The brominated intermediate serves as a substrate for Suzuki–Miyaura cross-coupling, allowing for the introduction of various aryl groups.

Reaction Conditions:

  • Bromination: Chemoselective, using brominating agents like N-bromosuccinimide (NBS).
  • Cross-coupling: Palladium-catalyzed Suzuki reactions with boronic acids.

Research Findings:

  • This sequence enables the synthesis of diverse derivatives with high regioselectivity and functional group compatibility.
  • The process is adaptable for large-scale synthesis, with optimized conditions reducing side reactions.

Data Tables and Optimization Studies

Table 1: Optimization of Cyclization Conditions

Entry Catalyst (mol%) Temperature (°C) Time (min) Yield (%) Notes
1 10 (DMEDA), 5 (CuI) 120 30 36 Baseline
2 10 (DMEDA), 5 (CuI) 150 30 64 Improved yield
3 20 (DMEDA), 10 (CuI) 150 30 56 Catalyst variation
4 5 (DMEDA), 2.5 (CuI) 150 60 73 Reduced catalyst, longer time
5 10 (DMEDA), 5 (CuI) 150 60 76 Optimal conditions

(Source: Based on experimental optimization data from recent patents and literature)

Table 2: Scope of Hydrazine Derivatives

Entry Hydrazine Derivative Product (Yield %) Substituents
1 Phenylhydrazine 76 (69%) Phenyl
2 4-Methylphenylhydrazine 64% 4-Methylphenyl
3 4-Methoxyphenylhydrazine 46% 4-Methoxyphenyl
4 4-Cyanophenylhydrazine 76% 4-Cyanophenyl
5 4-Trifluoromethylphenylhydrazine 54% 4-CF₃-phenyl

(Source: Data from synthetic scope studies in recent publications)

Research Findings and Notable Observations

  • The condensation and cyclization steps are highly sensitive to temperature, catalyst loading, and reaction time, with microwave-assisted methods significantly enhancing efficiency.
  • The use of diverse hydrazines allows for structural variation, which is crucial for medicinal chemistry applications.
  • The halogenation and subsequent cross-coupling steps are chemoselective, permitting the introduction of various functional groups without compromising the core structure.
  • The overall synthetic route is adaptable for large-scale production, with yields exceeding 70% under optimized conditions.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyrazoles and pyrazolones, which can exhibit different chemical and physical properties depending on the nature of the substituents.

Scientific Research Applications

Anticancer Activity

Research indicates that 1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole derivatives exhibit promising anticancer properties. For instance, studies have synthesized pyrazolo[3,4-c]pyrazoles with coumarin rings that demonstrated significant cytotoxic effects against cancer cell lines . The mechanism of action often involves the inhibition of specific kinases involved in cancer progression.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. Pyrazole derivatives are known for their ability to interact with biological membranes and inhibit microbial growth. This has implications for developing new antimicrobial agents to combat resistant strains of bacteria and fungi.

Organic Synthesis Applications

This compound serves as an intermediate in organic synthesis. Its unique bicyclic structure allows it to participate in various chemical reactions such as:

  • Cross-Coupling Reactions : Utilized in the formation of complex organic molecules.
  • Functionalization : The compound can undergo bromination and subsequent Suzuki-Miyaura cross-coupling to yield further functionalized derivatives .

Case Study 1: Anticancer Agents

A study conducted by Gomha et al. synthesized pyrazolo[3,4-c]pyrazoles bearing coumarin rings and evaluated their anticancer potential. The results indicated a strong correlation between structural modifications and enhanced anticancer activity, highlighting the importance of this compound in drug development .

Case Study 2: Antimicrobial Evaluation

Another research effort focused on evaluating the antimicrobial properties of various pyrazole derivatives. The findings suggested that modifications to the 1,6-dihydropyrazolo structure could significantly enhance its efficacy against certain pathogens, paving the way for new therapeutic agents in infectious disease management.

Data Table: Comparison of Similar Compounds

Compound NameStructure TypeUnique Features
1-Methyl-1H-pyrazolo[4,3-c]pyrazoleMonocyclic PyrazoleSimpler structure; less biological activity reported
3-Methyl-1H-pyrazolo[5,4-c]pyridineBicyclic PyrazoleDifferent receptor interactions
5-Amino-1H-pyrazolo[4,3-c]pyrazoleBicyclic PyrazoleIncreased water solubility; potential for different applications

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and cell signaling pathways .

Comparison with Similar Compounds

Pharmacological Relevance

Pyrazolo[3,4-c]pyrazole derivatives exhibit antimicrobial , anticancer , and enzyme-inhibitory properties. For instance, compound 1g (a pyrazolo[3,4-c]pyrazole derivative) demonstrated superior antibacterial activity against Escherichia coli (MIC: 1 mg mL⁻¹) compared to ciprofloxacin, while 1b showed potent antifungal activity against Candida albicans (MIC: 0.25 mg mL⁻¹) .

Comparison with Structurally Similar Compounds

Pyrazolo[3,4-d]pyridazine Derivatives

Structural Features: Pyrazolo[3,4-d]pyridazines feature a pyridazine ring fused to a pyrazole. Unlike pyrazolo[3,4-c]pyrazoles, they lack the dihydro moiety, reducing conformational flexibility. Synthesis: Prepared via hydrazine treatment of pyridazine-4-carbonitriles (e.g., 3-chloro-5,6-diphenylpyridazine-4-carbonitrile) . Applications: Primarily used as intermediates for dyes and antibiotics. Limited pharmacological data compared to pyrazolo[3,4-c]pyrazoles .

Pyrrolidino[3,4-c]pyrazoline Derivatives

Structural Features: Contain a pyrrolidine ring fused to a pyrazoline. The saturated pyrrolidine enhances solubility but reduces aromatic stabilization. Synthesis: Derived from hydrazonoyl halides reacting with N-arylmaleimides in benzene . Applications: Explored for kinase inhibition due to ATP-binding site mimicry.

Pyrazolo[4,3-c]pyrazole Derivatives

Structural Features: Isomeric to pyrazolo[3,4-c]pyrazoles, with fused ring positions altering electronic properties. Synthesis: Similar strategies (e.g., cyclization of isoniazid with pyrazole using nanocatalysts like VN–Fe3O4–CuO) . Applications: Exhibit comparable antimicrobial activity but differ in metabolic stability due to positional isomerism .

Comparative Analysis Table

Compound Class Key Structural Features Synthesis Method Pharmacological Activity
Pyrazolo[3,4-c]pyrazole Fused dihydropyrazole-pyrazole; 1,3-dimethyl substitution Ullmann coupling, Suzuki-Miyaura reactions Antimicrobial (MIC: 0.25–1 mg mL⁻¹), anticancer
Pyrazolo[3,4-d]pyridazine Pyridazine-pyrazole fusion; fully aromatic Hydrazine-carbonitrile condensation Intermediate for dyes/antibiotics
Pyrrolidino[3,4-c]pyrazoline Pyrrolidine-pyrazoline fusion Hydrazonoyl halide + maleimide reaction Kinase inhibition (theoretical)
Pyrazolo[4,3-c]pyrazole Positional isomer of [3,4-c]pyrazole Nanocatalyst-assisted cyclization Similar antimicrobial activity

Key Research Findings

  • Synthetic Efficiency: Pyrazolo[3,4-c]pyrazoles are synthesized in fewer steps (e.g., one-pot bromination/Suzuki coupling) compared to pyrrolidino[3,4-c]pyrazolines, which require hydrazonoyl halide precursors .
  • Bioactivity : The dihydro moiety in pyrazolo[3,4-c]pyrazoles enhances binding to microbial targets (e.g., 1AJ0 protein docking score: −3.7 kcal mol⁻¹ for 1g vs. −5.6 kcal mol⁻¹ for ciprofloxacin) .
  • Catalyst Dependency: VN–Fe3O4–CuO nanocatalysts improve yields (>90%) in pyrazolo[3,4-c]pyrazole synthesis, unlike conventional methods requiring stoichiometric Pd .

Biological Activity

1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole (CAS Number: 446276-19-3) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₆H₈N₄
  • Molar Mass : 136.15 g/mol
  • Melting Point : 218–220 °C
  • Hazard Classification : Irritant (risk codes: 36/37/38) .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results in inhibiting various cancer cell lines through different mechanisms:

  • Cell Proliferation Inhibition : Research indicates that certain derivatives exhibit significant cytotoxicity against human cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). For instance, compounds derived from pyrazole structures demonstrated IC₅₀ values ranging from 0.07 µM to 49.85 µM against these cell lines .
CompoundCell LineIC₅₀ Value (µM)Mechanism of Action
Compound 5A54949.85Induces apoptosis
Compound 67HCT1160.07Aurora-A kinase inhibition
Compound 92A549<1Microtubule disassembly

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been documented. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example:

  • Inhibition Rates : Some derivatives showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .

Antimicrobial Activity

The compound exhibits antimicrobial properties against a range of bacteria and fungi. Studies have reported:

  • Bacterial Inhibition : Compounds derived from pyrazoles have shown effectiveness against strains like E. coli, S. aureus, and Klebsiella pneumoniae. The presence of specific functional groups significantly enhances their antimicrobial activity .

The biological activity of this compound can be attributed to various mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for several enzymes involved in cancer progression and inflammation.
  • Cytokine Modulation : It modulates the release of cytokines that play crucial roles in inflammatory responses.

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

  • Case Study on Antitumor Activity :
    • Researchers synthesized a series of derivatives and assessed their effects on A549 lung cancer cells. One derivative exhibited an IC₅₀ of 0.30 nM for inhibiting VEGF-induced proliferation .
  • Case Study on Anti-inflammatory Effects :
    • A study evaluated the anti-inflammatory effects using carrageenan-induced edema models in mice. Results indicated that certain derivatives significantly reduced inflammation comparable to indomethacin .

Q & A

Q. Advanced

  • Molecular docking : Tools like Discovery Studio (PDB ID: 3LD6) model interactions with biological targets (e.g., 14α-demethylase lanosterol for antifungal activity). Docking scores (e.g., binding energy <−8 kcal/mol) prioritize compounds for in vitro testing .
  • DFT calculations : Predict electronic properties (HOMO-LUMO gaps) and reactive sites using Gaussian09 or similar software .
  • ADMET profiling : Tools like SwissADME assess pharmacokinetic properties (e.g., LogP <5 for blood-brain barrier penetration) .

How should researchers analyze contradictory data from different synthetic approaches?

Advanced
Contradictions (e.g., variable yields in catalyst-free vs. Pd-catalyzed reactions) require:

  • Reaction profiling : Compare activation energies (via DSC) or intermediate stability (via LC-MS) .
  • Solvent effects : Aqueous media may favor MCRs (yields ~90%) over non-polar solvents (~75%) due to hydrogen bonding .
  • Catalyst specificity : Pd catalysts enable regioselective coupling but may introduce metal contaminants . Validate purity via ICP-MS .

What strategies modulate substituents to enhance biological targeting?

Q. Advanced

  • Electron-withdrawing groups (EWGs) : Nitro or cyano groups at position 3 increase electrophilicity, enhancing kinase inhibition (e.g., receptor tyrosine kinase) .
  • Hydrophobic substituents : Alkylthio chains (e.g., nonylthio) improve membrane permeability for antifungal agents .
  • Spirocyclic systems : Incorporate indoline or cyclohexadienone moieties to stabilize binding conformations (e.g., 84–95% yield via isatin-based MCRs) .
    Validation : Combine in silico docking with enzyme inhibition assays (IC₅₀ <10 µM) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole
Reactant of Route 2
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1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole

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